2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
CAS No.: 87619-83-8
VCID: VC21336622
Molecular Formula: C25H35N3O6
Molecular Weight: 473.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, also known as Atenolol Related Compound F, is a chemical compound with the CAS number 87619-83-8. It is primarily recognized as an impurity associated with Atenolol, a cardioselective β-adrenergic blocker used in the treatment of hypertension and certain heart-related conditions. Uses and PreparationThe compound is used primarily as a reference material in the quality control of Atenolol. It is not used as a therapeutic agent but serves as a marker to ensure the purity of Atenolol during its production. The preparation of this compound involves complex organic synthesis techniques, typically involving the reaction of appropriate precursors to form the desired structure. Safety and HandlingHandling of this compound requires caution due to its potential hazards. It is classified with a GHS07 warning symbol, indicating a need for caution. The hazard statements include H302, indicating harmful if swallowed. Precautionary statements advise against ingestion and recommend proper handling and disposal procedures (P264-P270-P301+P312-P330-P501). |
---|---|
CAS No. | 87619-83-8 |
Product Name | 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide |
Molecular Formula | C25H35N3O6 |
Molecular Weight | 473.6 g/mol |
IUPAC Name | 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide |
Standard InChI | InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32) |
Standard InChIKey | SYUQLMYOHVGLTC-UHFFFAOYSA-N |
SMILES | CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O |
Canonical SMILES | CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O |
Appearance | White Solid |
Melting Point | 161-163°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 4,4’-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide; 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide; Atenolol Related Compound D; (N-Isopropyl-N,N-bis{3-[4-(2-amino- |
PubChem Compound | 624265 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume